1-Butyl-3-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound’s structure consists of a five-membered ring with three carbon atoms and two nitrogen atoms, with a butyl group at the 1-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed:
Scientific Research Applications
1-Butyl-3-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Butyl-3-methyl-1H-pyrazol-5-ol can be compared with other similar pyrazole derivatives:
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-butyl-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-3-4-5-10-8(11)6-7(2)9-10/h6,9H,3-5H2,1-2H3 |
InChI Key |
KEOZRIRNDUJXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=C(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.